1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea
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Overview
Description
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA typically involves the following steps:
Preparation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Formation of the Propyl Linker: The 3,5-dimethyl-1H-pyrazole is then reacted with 3-bromopropylamine to introduce the propyl linker.
Introduction of the Thiourea Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the thiourea moiety.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical syntheses.
4-Fluorobenzyl Isothiocyanate: A precursor used in the synthesis of thiourea derivatives.
Uniqueness
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA is unique due to its combination of a pyrazole ring with a thiourea moiety, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C16H21FN4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H21FN4S/c1-12-10-13(2)21(20-12)9-3-8-18-16(22)19-11-14-4-6-15(17)7-5-14/h4-7,10H,3,8-9,11H2,1-2H3,(H2,18,19,22) |
InChI Key |
BATNTGGUTQXPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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